molecular formula C5H6ClNS B1647557 2-Chloro-5-ethylthiazole CAS No. 857549-84-9

2-Chloro-5-ethylthiazole

Cat. No. B1647557
CAS RN: 857549-84-9
M. Wt: 147.63 g/mol
InChI Key: PDCCSNAOZCFXCN-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylthiazole is a heterocyclic organic compound that belongs to the thiazole family. It is an important intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials .


Synthesis Analysis

The synthesis of 2-Chloro-5-ethylthiazole involves several steps. A process for the preparation of 2-chloro-5-chloromethyl-thiazole, which is employed as an intermediate in the preparation of compounds having a pesticidal action, has been described in a patent . The process comprises reacting a compound of a certain formula with a chlorinating agent .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-ethylthiazole is C5H6ClNS . The average mass is 147.626 Da and the monoisotopic mass is 146.990952 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-5-ethylthiazole are complex and involve multiple steps. The process for its preparation involves reacting a compound of a certain formula with a chlorinating agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-ethylthiazole include a molecular weight of 113.18 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Antimicrobial Activity

Thiazoles, including 2-Chloro-5-ethylthiazole, have been found to have antimicrobial properties. They are used in the synthesis of various drugs, such as sulfathiazole, which is a short-acting sulfa drug .

Antiretroviral Activity

Thiazoles are also used in the development of antiretroviral drugs. For instance, Ritonavir, an HIV/AIDS drug, contains a thiazole moiety .

Antifungal Activity

Thiazoles have been found to have antifungal properties. Abafungin is an example of an antifungal drug that contains a thiazole ring .

Anticancer Activity

Thiazoles have been used in the development of anticancer drugs. Tiazofurin is an example of a cancer treatment drug that contains a thiazole ring .

Anti-Alzheimer Activity

Thiazoles have shown potential in the treatment of Alzheimer’s disease. They have been found to have anti-Alzheimer properties .

Antihypertensive Activity

Thiazoles have been found to have antihypertensive properties, making them useful in the treatment of high blood pressure .

Antioxidant Activity

Thiazoles have been found to have antioxidant properties. They can help protect the body’s cells from damage caused by free radicals .

Hepatoprotective Activity

Thiazoles have been found to have hepatoprotective properties, meaning they can help protect the liver from damage .

Safety and Hazards

The safety data sheet for 2-Chloro-5-ethylthiazole indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces .

Future Directions

Thiazole derivatives, including 2-Chloro-5-ethylthiazole, have a wide range of biological activities and are used in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials . This suggests potential future directions in the development of new drugs and materials.

Mechanism of Action

Target of Action

2-Chloro-5-ethylthiazole, like other thiazole derivatives, is believed to interact with a variety of biological targets. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .

Mode of Action

It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that 2-Chloro-5-ethylthiazole may interact with its targets through similar mechanisms.

Biochemical Pathways

One study suggests that a nadph-dependent nitroreductase, mnpa, can catalyze the partial reduction of a similar compound, 2-chloro-5-nitrophenol, to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This suggests that 2-Chloro-5-ethylthiazole may also be involved in redox reactions in the cell.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that 2-Chloro-5-ethylthiazole may have similar solubility properties, which could affect its bioavailability and distribution in the body.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, 2-Chloro-5-ethylthiazole may have similar effects, but specific studies are needed to confirm this.

Action Environment

It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 . This suggests that the physical and chemical properties of 2-Chloro-5-ethylthiazole may be influenced by factors such as temperature and pressure.

properties

IUPAC Name

2-chloro-5-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCCSNAOZCFXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312888
Record name 2-Chloro-5-ethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-ethylthiazole

CAS RN

857549-84-9
Record name 2-Chloro-5-ethylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857549-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-ethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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